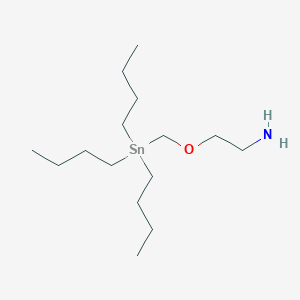

2-(Tributylstannylmethoxy)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Tributylstannylmethoxy)ethanamine”, also known as SnAP M Reagent, is a chemical compound used in scientific research . Its empirical formula is C15H35NOSn and it has a molecular weight of 364.15 .

Synthesis Analysis

SnAP Reagents provide a one-step route, in tandem with various aldehyde substrates, to saturated N-heterocycles . The synthesis of N-heterocycles through SnAP Reagents requires mild reaction conditions, and aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated .Molecular Structure Analysis

The molecular structure of “2-(Tributylstannylmethoxy)ethanamine” can be represented by the SMILES stringCCCCSn(COCCN)CCCC . The InChI representation is 1S/3C4H9.C3H8NO.Sn/c3*1-3-4-2;1-5-3-2-4;/h3*1,3-4H2,2H3;1-4H2; . Chemical Reactions Analysis

The primary application of “2-(Tributylstannylmethoxy)ethanamine” is in the synthesis of N-heterocycles . It provides a one-step route to these compounds when used with various aldehyde substrates .Physical And Chemical Properties Analysis

“2-(Tributylstannylmethoxy)ethanamine” is a colorless oil that is soluble in most organic solvents . It decomposes at temperatures above 150°C .Aplicaciones Científicas De Investigación

Novel Synthetic Routes

Researchers have developed innovative synthetic routes that utilize compounds like 2-(Tributylstannylmethoxy)ethanamine. For instance, a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate in the production of Silodosin, was developed using 2-nitrochlorobenzene. This process highlights the compound's role in synthesizing crucial pharmaceutical intermediates, emphasizing its economic and convenient application in drug synthesis (Xiaoxia Luo et al., 2008).

Synthesis of 2-Deoxy Sugars

The reduction of acetylated or benzoylated glycosyl halides or selenides with low concentrations of tributylstannane, closely related to 2-(Tributylstannylmethoxy)ethanamine, leads to the formation of 2-deoxy sugars. This method demonstrates the compound's utility in synthesizing monosaccharides with potential applications in medicinal chemistry and biochemistry (B. Giese et al., 1987).

Corrosion Inhibition Studies

Melamine derivatives have been investigated for their efficacy as corrosion inhibitors for mild steel in acidic solutions. While not directly related to 2-(Tributylstannylmethoxy)ethanamine, these studies underscore the broader research interest in developing compounds with similar functionalities for protective applications in materials science (C. Verma et al., 2018).

Glycopolymer Synthesis

The atom transfer radical polymerization of unprotected glycomonomers, demonstrating controlled polymerizations, showcases the potential of compounds with functionalities similar to 2-(Tributylstannylmethoxy)ethanamine in creating well-defined polymeric materials. These materials have applications in biotechnology and materials science, including molecular recognition and self-assembly in aqueous solutions (O. León et al., 2010).

Advanced Organic Syntheses

5-Tributylstannyl-2,3-dihydro-1,4-dioxin, closely related to the compound , is utilized in palladium-catalyzed coupling reactions, highlighting the role of tributylstannyl compounds in facilitating organic transformations that are foundational in pharmaceutical and materials chemistry (V. Blanchot et al., 1990).

Safety and Hazards

This compound is classified as acutely toxic if swallowed or in contact with skin . It can cause skin and eye irritation, and may damage fertility or the unborn child . It can also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the synthesis of substances , suggesting that it may interact with various molecular targets depending on the specific context of its use.

Mode of Action

2-(Tributylstannylmethoxy)ethanamine is part of the SnAP Reagents, which provide a one-step route, in tandem with various aldehyde substrates, to saturated N-heterocycles . The synthesis of N-heterocycles through SnAP Reagents requires mild reaction conditions, and aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated .

Biochemical Pathways

Given its role in the synthesis of n-heterocycles , it can be inferred that it may influence various biochemical pathways depending on the specific N-heterocycles being synthesized.

Result of Action

Given its role in the synthesis of n-heterocycles , it can be inferred that its action results in the formation of these cyclic compounds, which can have various effects depending on their specific structures and properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Tributylstannylmethoxy)ethanamine. For instance, the compound is stored at a temperature of -20°C , suggesting that temperature could affect its stability. Additionally, it’s advised to avoid release to the environment , indicating potential environmental toxicity.

Propiedades

IUPAC Name |

2-(tributylstannylmethoxy)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H8NO.Sn/c3*1-3-4-2;1-5-3-2-4;/h3*1,3-4H2,2H3;1-4H2; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZRXKFYLGAQOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)COCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H35NOSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1557288-04-6 |

Source

|

| Record name | [(2-aminoethoxy)methyl]tributylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2990202.png)

![1-(2-((4-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2990203.png)

![5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2990205.png)

![N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2990207.png)

![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2990209.png)

![1-bromo-6H-benzo[c]chromene](/img/structure/B2990216.png)

![4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2990218.png)

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2990221.png)

![Methyl 4-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzoate](/img/structure/B2990224.png)